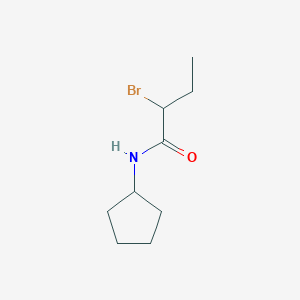

2-bromo-N-cyclopentylbutanamide

Descripción

Significance of α-Haloamides in Synthetic Organic Chemistry

α-Haloamides are a class of organic compounds characterized by a halogen atom positioned on the carbon atom adjacent to a carbonyl group of an amide. windows.net This structural arrangement imparts a unique reactivity profile, making them powerful intermediates in a multitude of organic transformations. windows.net Their utility stems from the presence of multiple reactive sites, allowing for a wide range of chemical manipulations. researchgate.net

The halogen atom, being a good leaving group, renders the α-carbon susceptible to nucleophilic attack. This reactivity has been extensively exploited in the formation of new carbon-carbon and carbon-heteroatom bonds. Furthermore, the amide functionality itself can participate in or direct various reactions, adding another layer of synthetic versatility. rsc.org

The applications of α-haloamides in synthetic organic chemistry are vast and continue to expand. They are key precursors in the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and natural products. rsc.org Additionally, they serve as building blocks for the preparation of α-amino amides, which are fundamental components of peptides and proteins and possess a range of biological activities. nih.gov Recent advancements have also highlighted their role in radical reactions, photocatalysis, and the formation of complex molecular architectures through domino and cycloaddition reactions. rsc.orgbohrium.com

Structural Classification and Chemical Significance of 2-bromo-N-cyclopentylbutanamide as an α-Bromoamide

This compound belongs to the subclass of α-haloamides known as α-bromoamides. Its structure features a bromine atom on the α-carbon of a butanamide backbone, with a cyclopentyl group attached to the amide nitrogen.

Table 1: Structural and Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound nih.gov |

| Molecular Formula | C9H16BrNO nih.govmatrixscientific.com |

| Molecular Weight | 234.14 g/mol nih.govmatrixscientific.com |

| CAS Number | 905811-01-0 nih.gov |

The chemical significance of this compound is intrinsically linked to its α-bromoamide functionality. The bromine atom at the α-position makes this compound a valuable electrophile, readily participating in substitution reactions with a variety of nucleophiles. nih.gov This reactivity allows for the introduction of diverse functional groups at the α-position, leading to the synthesis of a wide range of derivatives.

The N-cyclopentyl group can influence the compound's physical and chemical properties, such as its solubility and reactivity, and can play a role in directing the stereochemical outcome of certain reactions. The combination of the reactive α-bromoamide core and the specific N-substituent makes this compound a tailored building block for accessing specific molecular targets.

Historical Development and Current Research Landscape of α-Bromoamide Chemistry

The chemistry of α-haloamides, including α-bromoamides, has a rich history. Early investigations focused on their fundamental reactivity, particularly their utility in nucleophilic substitution reactions to form C-N, C-O, and C-S bonds. researchgate.nettandfonline.com Over the years, the scope of their applications has broadened significantly.

A pivotal development in the field was the exploration of their use in radical reactions. The carbon-bromine bond in α-bromoamides can be homolytically cleaved to generate α-amido radicals, which are versatile intermediates for forming new carbon-carbon bonds. rsc.org This has led to the development of numerous radical-mediated cyclization and addition reactions. windows.net

More recently, the advent of photoredox catalysis has opened up new avenues for α-bromoamide chemistry. rsc.org Light-mediated processes allow for the generation of radicals under mild conditions, enabling a host of new transformations. rsc.org Current research is actively exploring the use of α-bromoamides in asymmetric synthesis, aiming to control the stereochemistry of the products. nih.gov This includes the use of chiral auxiliaries and catalysts to achieve high levels of enantioselectivity. nih.govnih.gov The development of new catalytic systems, including those based on transition metals and enzymes, continues to expand the synthetic potential of this important class of compounds. researchgate.netnih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-N-cyclopentylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16BrNO/c1-2-8(10)9(12)11-7-5-3-4-6-7/h7-8H,2-6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBRJZNYXASAEPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1CCCC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40586131 | |

| Record name | 2-Bromo-N-cyclopentylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905811-01-0 | |

| Record name | 2-Bromo-N-cyclopentylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Studies of 2 Bromo N Cyclopentylbutanamide

Nucleophilic Substitution Reactions at the α-Carbon Center

The α-carbon of 2-bromo-N-cyclopentylbutanamide is a key site for nucleophilic substitution, allowing for the introduction of a diverse range of functional groups. These reactions typically proceed via an SN2 mechanism, wherein a nucleophile displaces the bromide leaving group. The stereochemical outcome and reaction efficiency can be influenced by the nature of the nucleophile, the solvent, and the reaction conditions.

Carbon-Nitrogen Bond Forming Reactions (α-Aminations)

The substitution of the α-bromine atom with a nitrogen nucleophile provides a direct route to α-amino amides, which are valuable building blocks in medicinal chemistry and peptide science. nih.gov The reaction of this compound with various amines can lead to the formation of the corresponding α-amino amide derivatives.

Research on analogous α-bromoamides has demonstrated that this transformation can be achieved using a variety of nitrogen-based nucleophiles. nih.gov For instance, the reaction of α-bromoamides with primary and secondary amines can proceed to yield the desired α-aminated products. In some cases, the use of a base is necessary to neutralize the hydrobromic acid generated during the reaction. The choice of the amine and the reaction conditions can be tailored to achieve the desired product.

| Nucleophile | Product | Reaction Conditions | Reference |

| Benzylamine | 2-(Benzylamino)-N-cyclopentylbutanamide | Base (e.g., K2CO3), Solvent (e.g., CH3CN), Heat | nih.gov |

| Piperidine | N-Cyclopentyl-2-(piperidin-1-yl)butanamide | Base (e.g., Et3N), Solvent (e.g., THF), Room Temp. | nih.gov |

| Sodium Azide | 2-Azido-N-cyclopentylbutanamide | Solvent (e.g., DMF), Heat | nih.gov |

This table presents hypothetical yet chemically plausible reactions based on the known reactivity of α-bromoamides.

Mechanistically, these reactions follow a typical SN2 pathway. The nitrogen atom of the amine attacks the electrophilic α-carbon, leading to the displacement of the bromide ion. The rate of the reaction is dependent on the nucleophilicity of the amine and the steric hindrance around the reaction center.

Carbon-Oxygen Bond Forming Reactions (α-Oxygen-Functionalized Amides)

The introduction of an oxygen-based functional group at the α-position of this compound can be accomplished through nucleophilic substitution with oxygen nucleophiles. This leads to the formation of α-hydroxy or α-alkoxy amides, which are of interest in organic synthesis.

The reaction with hydroxide (B78521) ions or alkoxide ions can yield the corresponding α-hydroxy or α-alkoxy amides. For example, treatment of this compound with a solution of sodium hydroxide in a suitable solvent system would be expected to produce 2-hydroxy-N-cyclopentylbutanamide. Similarly, reaction with an alkoxide, such as sodium methoxide, would yield 2-methoxy-N-cyclopentylbutanamide. The synthesis of α-hydroxy amides can also be achieved from the corresponding α-hydroxy acids. researchgate.net

| Nucleophile | Product | Reaction Conditions | Reference |

| Hydroxide (e.g., NaOH) | 2-Hydroxy-N-cyclopentylbutanamide | Solvent (e.g., H2O/THF), Heat | researchgate.net |

| Methoxide (e.g., NaOCH3) | N-Cyclopentyl-2-methoxybutanamide | Solvent (e.g., CH3OH), Room Temp. | researchgate.net |

| Acetate (e.g., CH3COONa) | 2-(Acetylamino)-N-cyclopentylbutanamide | Solvent (e.g., DMF), Heat | researchgate.net |

This table presents hypothetical yet chemically plausible reactions based on the known reactivity of α-bromoamides and related compounds.

The mechanism for these transformations is analogous to other SN2 reactions at the α-carbon. The oxygen nucleophile attacks the carbon atom bearing the bromine, resulting in the inversion of stereochemistry if the starting material is chiral, and the expulsion of the bromide ion.

Carbon-Sulfur Bond Forming Reactions (α-Thioamides)

The formation of a carbon-sulfur bond at the α-position of this compound can be achieved by reacting it with sulfur nucleophiles. This leads to the synthesis of α-thioamides and related sulfur-containing amide derivatives.

The reaction of α-bromoamides with thiols or their corresponding thiolates is a common method for the preparation of α-thioethers. For instance, reacting this compound with a thiol like thiophenol in the presence of a base would yield N-cyclopentyl-2-(phenylthio)butanamide.

| Nucleophile | Product | Reaction Conditions | Reference |

| Thiophenolate (e.g., PhSNa) | N-Cyclopentyl-2-(phenylthio)butanamide | Solvent (e.g., EtOH), Room Temp. | youtube.com |

| Sodium Hydrosulfide (NaSH) | N-Cyclopentyl-2-mercaptobutanamide | Solvent (e.g., EtOH), 0 °C to Room Temp. | youtube.com |

| Thiourea | S-(1-(Cyclopentylamino)-1-oxobutan-2-yl)isothiouronium bromide | Solvent (e.g., Acetone), Reflux | youtube.com |

This table presents hypothetical yet chemically plausible reactions based on the known reactivity of α-bromoamides.

The mechanism involves the nucleophilic attack of the sulfur atom on the α-carbon, displacing the bromide ion. Sulfur nucleophiles are generally soft and highly nucleophilic, making these reactions efficient.

Carbon-Carbon Cross-Coupling Reactions Involving the α-Bromoamide Moiety

Beyond nucleophilic substitution, the α-bromoamide moiety in this compound can participate in transition metal-catalyzed carbon-carbon bond-forming reactions. These methods offer powerful strategies for the construction of more complex molecular architectures.

Transition Metal-Catalyzed Coupling Reactions (e.g., Ni-catalyzed Negishi Coupling)

Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-carbon bonds. The Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, has been successfully applied to α-bromoamides. nih.gov

In the context of this compound, a Ni-catalyzed Negishi coupling would involve its reaction with an organozinc reagent, such as an alkylzinc or arylzinc halide, in the presence of a suitable nickel catalyst and ligand. This would result in the formation of a new carbon-carbon bond at the α-position.

| Organozinc Reagent | Product | Catalyst System | Reference |

| Methylzinc chloride (CH3ZnCl) | N-Cyclopentyl-2-methylbutanamide | Ni(acac)2, Ligand (e.g., bipyridine) | nih.gov |

| Phenylzinc chloride (PhZnCl) | N-Cyclopentyl-2-phenylbutanamide | NiCl2(dppe) | nih.gov |

| Vinylzinc chloride (CH2=CHZnCl) | N-Cyclopentyl-2-vinylbutanamide | Ni(COD)2, Ligand (e.g., PCy3) | nih.gov |

This table presents hypothetical yet chemically plausible reactions based on the known reactivity of α-bromoamides in Negishi coupling reactions.

The catalytic cycle of a Ni-catalyzed Negishi coupling typically involves the oxidative addition of the α-bromoamide to a Ni(0) species, followed by transmetalation with the organozinc reagent, and finally reductive elimination to afford the coupled product and regenerate the Ni(0) catalyst.

Inter- and Intramolecular α-Alkylation, α-Alkenylation, α-Alkynylation, and α-Arylation Processes

The α-bromoamide functionality can also be utilized in a variety of other carbon-carbon bond-forming reactions, including alkylations, alkenylations, alkynylations, and arylations. nih.gov These transformations can be promoted by various catalytic systems and can proceed through different mechanistic pathways.

α-Alkylation: The reaction of this compound with enolates or other carbon nucleophiles can lead to α-alkylation. This can be achieved under basic conditions where the nucleophile is generated in situ.

α-Arylation: Palladium-catalyzed α-arylation of amides is a well-established methodology. sigmaaldrich.com It is conceivable that this compound could undergo a similar transformation with an arylboronic acid (Suzuki coupling) or an arylstannane (Stille coupling) in the presence of a suitable palladium catalyst.

| Coupling Partner | Reaction Type | Product | Catalyst System | Reference |

| Diethyl malonate | α-Alkylation | Diethyl 2-(1-(cyclopentylamino)-1-oxobutan-2-yl)malonate | Base (e.g., NaH), THF | nih.gov |

| Phenylacetylene | α-Alkynylation (Sonogashira type) | N-Cyclopentyl-2-(phenylethynyl)butanamide | Pd(PPh3)4, CuI, Base | nih.gov |

| Phenylboronic acid | α-Arylation (Suzuki type) | N-Cyclopentyl-2-phenylbutanamide | Pd(OAc)2, Ligand (e.g., SPhos), Base | sigmaaldrich.com |

This table presents hypothetical yet chemically plausible reactions based on the known reactivity of α-haloamides in various cross-coupling reactions.

These reactions significantly expand the synthetic utility of this compound, allowing for the introduction of a wide array of carbon-based substituents at the α-position and enabling the construction of complex molecular frameworks.

Radical-Mediated Transformations

The presence of a bromine atom alpha to the amide carbonyl makes this compound a versatile precursor for radical-mediated reactions. These transformations hinge on the homolytic cleavage of the carbon-bromine bond to generate a carbon-centered radical, which can be trapped intramolecularly to forge new cyclic structures.

Atom Transfer Radical Cyclization (ATRC) is a powerful method for forming carbon-carbon bonds under mild conditions. In this process, a catalyst, typically a transition metal complex in a low oxidation state, abstracts the halogen atom from the substrate to generate a radical intermediate. This radical then undergoes cyclization onto a tethered unsaturated group. The resulting cyclized radical is subsequently oxidized by the catalyst in its higher oxidation state, regenerating the active catalyst and forming the final product.

For α-bromo amides like this compound, copper-based systems are commonly employed. For instance, the use of copper(I) bromide (CuBr) in conjunction with a ligand such as tris(2-(dimethylamino)ethyl)amine (Me6-TREN) has proven effective for the ATRC of unactivated alkyl bromides, facilitating the synthesis of five-membered rings. rsc.org This methodology is applicable to both primary and secondary bromides, making it suitable for the cyclization of radicals derived from this compound. rsc.org The general mechanism involves the reversible transfer of the bromine atom between the copper(I)/copper(II) catalyst and the organic substrate.

Related strategies, such as Atom Transfer Radical Addition (ATRA) and Atom Transfer Radical Annulation (ATRAn), further highlight the versatility of this approach. chemrxiv.orgresearchgate.net In ATRAn, a radical generated via atom transfer can add to an external acceptor, followed by an intramolecular cyclization, effectively creating two new bonds in a cascade process to build complex cyclic systems. chemrxiv.org

The primary application of radical cyclization for this compound and related α-haloamides is the synthesis of lactams, which are core structures in many biologically active compounds. The regiochemical outcome of the cyclization is governed by Baldwin's rules and the relative stability of the transition states. For the radical generated from an N-alkenyl substituted α-bromo amide, two main pathways are possible: a 4-exo-trig cyclization to form a four-membered β-lactam or a 5-exo-trig cyclization to yield a five-membered γ-lactam.

Studies on analogous systems demonstrate that the 5-exo-trig pathway is generally kinetically favored, leading predominantly to the formation of γ-lactams. nih.govresearchgate.net The formation of β-lactams via radical cyclization is less common and typically requires specialized substrates, such as bromo-enamides, to favor the 4-exo-trig pathway. nih.gov

A significant challenge in these radical cyclizations is the competition between the desired cyclization and premature termination of the radical, often through hydrodehalogenation (HDH), where the radical is quenched by a hydrogen atom source before it can cyclize. nih.gov The efficiency of lactam formation versus hydrodehalogenation is highly dependent on the chosen methodology. nih.gov

| Ring Size (Cyclization Type) | Method | Yield | Product Ratio (Hydrodehalogenation : Lactam) |

|---|---|---|---|

| γ-Lactam (5-exo-trig) | Organotin (Tributyltin hydride) | 45% | 64 : 36 |

| Metal Hydride (Iron Hydride) | 53% | 83 : 17 | |

| Photoredox | Not specified | 66 : 34 | |

| Photoenzymatic | 72% | 5 : 95 | |

| δ-Lactam (6-exo-trig) | Photoredox | Not specified | >20 : 1 (Primarily HDH) |

| ε-Lactam (7-exo-trig) | Photoredox | Not specified | >20 : 1 (Primarily HDH) |

Data is based on analogous α-haloamide substrates and illustrates general trends in reactivity. nih.gov

Visible-light photoredox catalysis has emerged as a transformative technology for generating radical intermediates under exceptionally mild conditions, often at room temperature and with low catalyst loadings. nih.govyoutube.com This approach avoids the use of stoichiometric and often toxic reagents like organotin compounds. nih.gov

The general mechanism involves a photocatalyst, such as an iridium or ruthenium complex, that absorbs visible light to reach an excited state. youtube.com This excited-state catalyst is a potent single-electron transfer agent and can reduce the carbon-bromine bond of this compound. This single-electron transfer results in the homolytic cleavage of the C-Br bond, generating the desired α-amido radical and regenerating the ground-state photocatalyst to complete the catalytic cycle. youtube.comrsc.org

Once formed, the radical can engage in the cyclization reactions described previously to form lactams. Photoredox catalysis has been successfully applied to the cyclization of α-haloamides, although the balance between cyclization and hydrodehalogenation remains a critical parameter. nih.gov The synthetic utility of this method can be expanded through dual catalytic systems, such as the combination of a photocatalyst with a nickel catalyst. nih.govrsc.org This synergistic approach enables a broader range of transformations by merging the radical-generating power of photoredox catalysis with the cross-coupling capabilities of transition metal catalysis. nih.gov

Heterocyclic Synthesis and Ring-Closure Reactions

Beyond radical-mediated pathways, the structural motif of this compound can be utilized in other types of ring-forming reactions to construct diverse heterocyclic frameworks.

The Br-Cα-C(=O)-N core of this compound can be conceptualized as a three-atom building block for the synthesis of heterocyclic rings. In this context, the molecule provides a C-C-N fragment that can be incorporated into a new ring system through various annulation or cycloaddition strategies.

A prime example is the Atom Transfer Radical Annulation (ATRAn), a variant of ATRC. chemrxiv.org In a [3+2] ATRAn reaction, a radical generated from a homoallylic precursor can add to an alkene like a vinylboronic ester. The resulting radical then undergoes a 5-exo-trig cyclization, with the three atoms of the homoallylic system combining with the two atoms of the alkene to form a five-membered ring. chemrxiv.org While this specific example uses a homoallylic iodide, the principle can be extended to α-bromo amides, which can act as the three-atom component in radical-polar crossover or other cascade reactions to form cyclopentane (B165970) or pyrrolidine (B122466) derivatives. nih.gov This approach highlights the potential of the molecule to participate in multi-bond-forming sequences for the rapid construction of complex heterocycles. The general concept of using three-atom components is also fundamental to other transformations like the [3+2] cycloaddition of nitrones to alkenes. scielo.org.mx

Direct Amide Cyclization (DAC) and related intramolecular annulations represent non-radical pathways for ring construction. These reactions typically involve the formation of a bond between the amide nitrogen and an electrophilic carbon center elsewhere in the molecule, often promoted by a base or a metal catalyst.

While direct cyclization of a simple α-bromo amide can be challenging, related substrates demonstrate the feasibility of such transformations. For instance, base-promoted cyclizations are a known method for lactam synthesis. A detailed mechanistic study of the cyclization of interlocked fumaramides revealed a diastereoselective 4-exo-trig ring closure to form β-lactams, proceeding through deprotonation and subsequent intramolecular nucleophilic attack. semanticscholar.org

Formation of Aziridinones from α-Haloamides

The formation of aziridinones, also known as α-lactams, from α-haloamides is a well-established synthetic transformation that proceeds via an intramolecular nucleophilic substitution. In the case of this compound, treatment with a strong base can induce the formation of an N-cyclopentyl-3-ethylaziridin-2-one.

The generally accepted mechanism for this reaction involves the initial deprotonation of the amide nitrogen by a strong base, such as sodium hydride or potassium tert-butoxide, to form an amide anion. This is followed by an intramolecular SN2 cyclization, where the newly formed anion attacks the electrophilic α-carbon, displacing the bromide ion and forming the strained three-membered aziridinone (B14675917) ring.

While specific studies on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from general studies on analogous α-haloamides. The choice of base and reaction conditions, such as solvent and temperature, can significantly impact the efficiency of the cyclization and the stability of the resulting aziridinone.

Stereochemical Control and Chirality Transfer in Transformations

The stereocenter at the α-carbon of this compound introduces the element of chirality into its chemical transformations. The ability to control the stereochemical outcome of reactions involving this compound is crucial for the synthesis of enantiomerically pure or enriched products, which is of significant interest in medicinal chemistry and materials science.

Diastereoselectivity and Enantioselectivity in Synthetic Reactions

Synthetic reactions involving this compound can exhibit both diastereoselectivity and enantioselectivity, depending on the nature of the reaction and the reagents employed.

Diastereoselectivity: In reactions where a new stereocenter is formed, the existing chiral center in this compound can influence the stereochemical outcome, leading to the preferential formation of one diastereomer over another. For instance, in a nucleophilic substitution at the α-carbon, the approach of the nucleophile can be directed by the steric bulk of the cyclopentyl and ethyl groups, leading to a diastereoselective outcome. While specific data for this compound is scarce, studies on similar systems have demonstrated that the stereochemical course of such reactions can be highly dependent on the reaction conditions.

Enantioselectivity: Achieving enantioselectivity in reactions of racemic this compound typically requires the use of a chiral catalyst or reagent. For example, kinetic resolution, where one enantiomer reacts faster than the other in the presence of a chiral catalyst, can be employed to obtain enantioenriched starting material and product. Alternatively, a prochiral derivative of the butanamide could be subjected to an enantioselective bromination in the presence of a chiral catalyst to directly yield an enantiomerically enriched product.

Analytical and Spectroscopic Methodologies for Structural Elucidation and Purity Assessment

Chromatographic Techniques for Separation and Purity (e.g., HPLC, TLC)

The separation and purity assessment of 2-bromo-N-cyclopentylbutanamide relies on modern chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are pivotal in ensuring the quality and characterization of the compound by separating it from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a primary method for the analysis of this compound, owing to the compound's moderate polarity. This technique separates compounds based on their hydrophobic interactions with the stationary phase.

Methodology and Findings:

A typical RP-HPLC method for the analysis of this compound would employ a C18 column, which is a non-polar stationary phase. oup.comnih.gov The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. mdpi.comyoutube.com The gradient elution, where the composition of the mobile phase is changed over time, allows for the effective separation of the target compound from impurities with varying polarities.

For a compound like this compound, a suitable mobile phase could be a gradient of acetonitrile in water, potentially with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape. researcher.life Detection is commonly achieved using an ultraviolet (UV) detector, as the amide bond exhibits absorbance in the low UV region (around 210-220 nm).

Purity Assessment:

The purity of a sample of this compound can be determined by calculating the area percentage of the main peak in the chromatogram. The presence of any impurities would be indicated by additional peaks at different retention times.

Table 1: Representative HPLC Parameters and Purity Data for this compound

| Parameter | Value/Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 215 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Retention Time | ~ 8.5 minutes |

| Purity (Area %) | > 98.5% |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a versatile and rapid technique for monitoring reaction progress, identifying compounds, and assessing purity. libretexts.orgwisc.edu For a moderately polar compound such as this compound, normal-phase TLC on silica (B1680970) gel plates is a common approach. silicycle.com

Methodology and Findings:

In normal-phase TLC, the stationary phase (silica gel) is polar, and the mobile phase is a less polar organic solvent or a mixture of solvents. The separation is based on the differential adsorption of the compounds to the stationary phase. More polar compounds will have a stronger interaction with the silica gel and thus will travel a shorter distance up the plate, resulting in a lower Retention Factor (R_f) value.

A suitable solvent system for the TLC analysis of this compound would be a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent like ethyl acetate. sciencemadness.orgrochester.edu The ratio of these solvents can be adjusted to achieve optimal separation. Visualization of the spots on the TLC plate can be achieved under UV light (if the compound is UV active) or by using staining reagents. researchgate.net For amides, stains like potassium permanganate (B83412) or ceric ammonium (B1175870) molybdate (B1676688) can be effective.

Purity Assessment:

The purity of the compound can be qualitatively assessed by the presence of a single spot on the TLC plate. The presence of multiple spots indicates impurities.

Table 2: Representative TLC Parameters and Findings for this compound

| Parameter | Value/Condition |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (3:1, v/v) |

| Chamber | Saturated with mobile phase |

| Application | 5 µL of a 1 mg/mL solution in dichloromethane |

| Development Distance | 8 cm |

| Visualization | UV light (254 nm) and Potassium Permanganate stain |

| R_f Value | ~ 0.45 |

| Observations | A single, well-defined spot observed. |

Theoretical and Computational Chemistry of 2 Bromo N Cyclopentylbutanamide Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to predicting the behavior of molecules at an electronic level. Methods such as Density Functional Theory (DFT) are widely used to investigate molecular systems, providing a balance between accuracy and computational cost. pitt.edu These calculations allow for a detailed analysis of the electronic environment of 2-bromo-N-cyclopentylbutanamide analogues, which is crucial for understanding their reactivity.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wpmucdn.comyoutube.com The energy and localization of these orbitals are critical in predicting how a molecule will interact with other reagents.

For an analogue of this compound, the HOMO is typically associated with regions of high electron density, such as the lone pairs on the oxygen and nitrogen atoms, which act as nucleophilic centers. youtube.com Conversely, the LUMO is generally localized around the electrophilic centers, particularly the carbon atom bonded to the bromine atom (the α-carbon). This C-Br antibonding orbital is a key site for nucleophilic attack. youtube.com The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

Computational models can calculate the energies of these frontier orbitals. For a series of α-haloamide analogues, these values can be compared to predict trends in reactivity.

Table 1: Calculated Frontier Orbital Energies for 2-halo-N-cyclopentylbutanamide Analogues

| Analogue (X = Halogen) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 2-fluoro-N-cyclopentylbutanamide | -10.85 | 1.52 | 12.37 |

| 2-chloro-N-cyclopentylbutanamide | -10.21 | 0.89 | 11.10 |

| This compound | -9.88 | 0.65 | 10.53 |

| 2-iodo-N-cyclopentylbutanamide | -9.45 | 0.31 | 9.76 |

Note: Data are hypothetical values based on established chemical principles for illustrative purposes.

As shown in the table, the HOMO-LUMO gap generally decreases as the halogen atom becomes larger and more polarizable, suggesting an increase in reactivity down the group. This trend is consistent with the C-X bond strength, where the C-Br bond is weaker and more susceptible to cleavage than a C-F bond.

Electrostatic Potential (ESP) surface analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactive behavior. mdpi.com The ESP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). researchgate.net

For this compound, the ESP would show a significant negative potential (typically colored red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs. nih.gov A region of positive potential (typically colored blue) would be expected around the amide hydrogen and, notably, on the halogen atom along the axis of the C-Br bond. This area of positive potential on the halogen, known as a "σ-hole," is a key feature in halogen bonding and makes the bromine atom susceptible to interaction with nucleophiles.

Table 2: Calculated Electrostatic Potential (ESP) Values at Key Atomic Sites

| Atomic Site | ESP Value (kcal/mol) | Predicted Reactivity |

|---|---|---|

| Carbonyl Oxygen | -45.5 | Site for electrophilic attack / protonation |

| Amide Hydrogen | +25.8 | Hydrogen bond donor |

| α-Carbon | +15.2 | Site for nucleophilic attack |

| Bromine (σ-hole) | +20.1 | Halogen bond donor / site for nucleophilic interaction |

Note: Data are hypothetical values based on established chemical principles for illustrative purposes.

The ESP map provides a clear rationale for the molecule's reactivity, guiding the understanding of intermolecular interactions and the initial steps of chemical reactions. researchgate.net

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is an invaluable tool for elucidating complex reaction mechanisms at the molecular level. pitt.edu By calculating the energies of reactants, transition states, intermediates, and products, chemists can map out the potential energy surface for a given reaction. This allows for the determination of the most likely reaction pathway.

For reactions involving this compound, such as nucleophilic substitution or radical cyclization, computational studies can:

Identify Transition States: Locate the high-energy structures that connect reactants to products.

Calculate Activation Energies: Determine the energy barrier for a reaction, which correlates with the reaction rate.

Analyze Reaction Intermediates: Investigate the stability and electronic structure of transient species like carbocations or radicals. acs.org

For example, in an S_N2 reaction at the α-carbon, modeling can confirm the backside attack mechanism and calculate the energy profile as the nucleophile approaches and the bromide leaving group departs. In radical-mediated transformations, a common reaction type for α-haloamides, computation can model the homolytic cleavage of the C-Br bond and the subsequent cyclization steps. nih.govbohrium.com

Conformational Analysis and Stereochemical Prediction

The three-dimensional structure of this compound analogues significantly influences their reactivity and biological activity. Conformational analysis aims to identify the most stable arrangements of atoms (conformers) and the energy barriers between them. researchgate.netnih.gov

Computational methods like Molecular Mechanics (MM) and Density Functional Theory (DFT) are employed for this purpose. nih.gov

Molecular Mechanics (MM): A faster, classical "ball and spring" model that is useful for scanning the conformational landscape of large molecules to identify low-energy conformers. compchems.comnih.govyoutube.com

Density Functional Theory (DFT): A more accurate quantum mechanical method used to optimize the geometry of the conformers found by MM and calculate their relative energies with higher precision. nih.gov

For this compound, key conformational features include the rotation around the amide C-N bond, the orientation of the cyclopentyl group, and the torsion angle involving the bromine atom. DFT calculations can determine the relative stability of different rotamers, for instance, the E- and Z-isomers related to the amide bond. researchgate.net These studies are crucial for predicting which conformer is most likely to participate in a reaction, thereby influencing the stereochemical outcome.

Computational Studies of Related α-Haloamides and Their Chemical Behavior

The chemical behavior of this compound can be inferred from computational studies on the broader class of α-haloamides. nih.gov This class of compounds is known for its diverse reactivity, participating in nucleophilic substitutions, radical reactions, and cycloadditions. nih.govresearchgate.net

Computational investigations into α-haloamides have provided insights into:

Latent Enolate Behavior: α-haloamides can serve as enolate precursors in asymmetric C-C bond-forming reactions. acs.org

Radical Precursors: The α-C-halogen bond can be cleaved under photoredox or transition metal catalysis to generate radicals, which can then undergo various transformations. nih.gov

Stereoselectivity: Enzymes and chiral catalysts can control the stereochemical outcome of reactions involving α-haloamides, and computational docking and QM/MM studies can rationalize these observations. nih.gov

By studying these related systems, a theoretical framework is established that can be applied to predict the chemical behavior of this compound and guide the design of new synthetic methodologies.

Advanced Synthetic Applications and Methodological Development

Role as a Versatile Building Block in Complex Chemical Synthesis

2-bromo-N-cyclopentylbutanamide serves as a versatile building block in the construction of complex molecular architectures. nih.govthieme.de The presence of the bromine atom at the α-position to the amide carbonyl group provides a reactive site for various nucleophilic substitution and coupling reactions. This allows for the introduction of diverse functionalities, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

For instance, the amide can undergo reactions with a wide range of nucleophiles, including amines, alcohols, and carboxylic acids, to generate more complex amide derivatives. nih.gov The cyclopentyl group on the nitrogen atom can influence the steric and electronic properties of the molecule, potentially directing the stereochemical outcome of reactions and impacting the biological activity of the final products. The ability to participate in these transformations makes it a valuable intermediate in the synthesis of pharmaceutically relevant scaffolds and other biologically active compounds. thieme.de

Methodological Advancements in α-Bromoamide Chemistry

Recent years have witnessed significant progress in the chemistry of α-bromoamides, expanding their synthetic utility. nih.gov Researchers have developed milder and more efficient methods for their synthesis and subsequent transformations. One notable advancement is the use of photoredox catalysis, which allows for the generation of α-amido radicals under visible light irradiation. researchgate.netrsc.org These radicals can then participate in a variety of addition and cyclization reactions.

Furthermore, electrochemical methods are being explored as a green and sustainable approach for the transformation of α-bromoamides. nih.gov These methods avoid the use of stoichiometric and often toxic reagents, offering a cleaner alternative for chemical synthesis. The development of these new methodologies has broadened the scope of reactions that can be performed with α-bromoamides, including this compound, making them even more attractive as synthetic intermediates.

Development of Novel Catalytic Systems for α-Bromoamide Transformations

The development of innovative catalytic systems has been instrumental in unlocking the full potential of α-bromoamides in synthesis. nih.gov Transition metal catalysis, particularly with copper, nickel, and palladium, has been extensively used to facilitate a range of transformations.

For example, copper-catalyzed cross-coupling reactions have been employed for the α-arylation and α-amination of α-bromoamides. nih.gov Nickel-catalyzed Negishi cross-coupling reactions have proven effective for the enantioselective synthesis of α-chiral amides from racemic α-bromo amides. nih.gov More recently, a photoinduced, palladium-catalyzed enantioselective cyclization of 1,3-dienes with 2-bromoamides has been developed to produce chiral γ-lactams, which are important structural motifs in many natural products and pharmaceuticals. acs.org These catalytic systems often exhibit high efficiency, selectivity, and functional group tolerance, enabling the synthesis of complex molecules with high precision.

Table 1: Examples of Catalytic Systems for α-Bromoamide Transformations

| Catalyst System | Transformation | Substrate Scope | Reference |

| CuBr/1,10-phenanthroline | Sonogashira-type coupling with terminal alkynes | α-bromoamides | nih.gov |

| NiBr2/dtbpy | Carbonylative four-component spirocyclization | α-bromo amides | acs.org |

| Pd(OAc)2/Ligand | Photoinduced enantioselective cyclization with 1,3-dienes | 2-bromoamides | acs.org |

| RuCl2(PPh3)3 | Radical cyclization of N-allyl trichloroacetamides | N-allyl trichloroacetamides | nih.gov |

Strategic Integration of this compound in Divergent Synthesis of Chemical Scaffolds

The unique reactivity of this compound allows for its strategic use in divergent synthesis, a powerful approach for generating a library of structurally diverse compounds from a common intermediate. By carefully selecting the reaction conditions and coupling partners, a wide array of chemical scaffolds can be accessed from this single building block.

For example, starting from this compound, one can envision the synthesis of various heterocyclic compounds, such as lactams, through intramolecular cyclization reactions. rsc.org Alternatively, intermolecular coupling reactions with different nucleophiles or organometallic reagents can lead to the formation of a diverse set of acyclic and cyclic products. This divergent approach is highly valuable in drug discovery and materials science, where the rapid generation of molecular diversity is crucial for identifying new leads and materials with desired properties.

Applications in Flow Chemistry for Efficient α-Haloamide Synthesis

Flow chemistry has emerged as a powerful technology for the efficient and safe synthesis of chemical compounds, and its application to α-haloamide chemistry is a growing area of interest. vapourtec.comnih.govresearchgate.netamt.uk Continuous flow reactors offer several advantages over traditional batch processes, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates. nih.gov

The synthesis of α-haloamides, including this compound, can be significantly improved using flow chemistry. For instance, bromination reactions, which are often exothermic and require careful temperature control, can be performed more safely and efficiently in a flow reactor. amt.uk Furthermore, the integration of in-line purification and analysis techniques can enable the development of fully automated and high-throughput synthesis platforms. amidetech.com The adoption of flow chemistry for the production of α-haloamides is expected to lead to more sustainable and cost-effective manufacturing processes. researchgate.net

Compound Information

Future Research Directions in 2 Bromo N Cyclopentylbutanamide Chemistry

Exploration of Uncharted Reactivity Profiles and Novel Reaction Pathways

The α-haloamide functional group is a rich platform for a multitude of chemical transformations. nih.gov The bromine atom on the α-carbon of 2-bromo-N-cyclopentylbutanamide makes it an electrophilic center, susceptible to nucleophilic substitution. Future research could systematically explore reactions with a wide array of nucleophiles to synthesize new derivatives.

Furthermore, α-haloamides are excellent precursors for radical reactions. nih.gov The carbon-bromine bond can be cleaved under reductive conditions, using radical initiators, transition metal redox catalysis, or visible-light photoredox catalysis, to generate a carbon-centered radical. nih.gov This reactive intermediate could then participate in various intra- and intermolecular C-C bond-forming reactions, opening pathways to complex cyclic and acyclic structures that would be otherwise difficult to access. For instance, radical-mediated transformations of α-haloamides bearing an appropriately located unsaturated bond have proven to be a direct route to diverse cyclic compounds. nih.gov

Investigations could also focus on transition-metal-catalyzed cross-coupling reactions. The α-carbon of this compound could potentially be coupled with C(sp³), C(sp²), and C(sp) hybridized carbon partners, significantly expanding the molecular diversity achievable from this starting material. nih.gov

Development of More Sustainable and Environmentally Benign Synthetic Methodologies

The synthesis of amides is one of the most frequently performed reactions in the pharmaceutical and chemical industries. unc.edursc.org However, traditional methods often rely on stoichiometric coupling reagents that generate significant chemical waste, making them environmentally undesirable. unc.eduresearchgate.net A key future research direction is the development of greener synthetic routes to this compound and its derivatives.

Recent advancements in sustainable chemistry offer several promising strategies:

Catalytic Direct Amidation: Research into catalytic, waste-free processes is a major goal. unc.edu This includes the direct coupling of carboxylic acids and amines using reusable catalysts like Brønsted acidic ionic liquids or enzymatic catalysts such as Candida antarctica lipase (B570770) B (CALB). acs.orgnih.govnih.gov These methods often proceed under milder conditions and can significantly reduce the process mass intensity (PMI). acs.org

Atom-Economical Approaches: Developing reactions that are 100% atom-economical is a core principle of green chemistry. A recently developed cobalt-catalyzed synthesis of amides from alkenes and amines, promoted by light, exemplifies such an approach. unc.edu Applying similar principles to the synthesis of precursors for this compound could offer a highly efficient and sustainable alternative.

Electrosynthesis: The use of electrochemistry provides a powerful and green tool for amide synthesis. rsc.orgresearchgate.net Electrochemical methods can avoid the use of harsh reagents and often proceed with high efficiency, representing a promising area for the synthesis of amides and their precursors. rsc.orgresearchgate.net

Table 2: Comparison of Amide Synthesis Methodologies

| Methodology | Advantages | Challenges/Research Focus |

|---|---|---|

| Traditional Coupling Reagents | Well-established, broad scope | Poor atom economy, generates hazardous waste. unc.eduresearchgate.net |

| Catalytic Direct Amidation | High atom economy, reduced waste, milder conditions. unc.eduacs.org | Catalyst development, substrate scope expansion. |

| Enzymatic Synthesis | High selectivity, green solvents, minimal purification. nih.govnih.gov | Enzyme stability, reaction rates, cost. |

| Electrosynthesis | Avoids chemical oxidants/reductants, high efficiency. rsc.orgresearchgate.net | Scalability, electrode material optimization. |

Integration with Emerging Technologies in Organic Synthesis (e.g., Artificial Intelligence in Reaction Design)

For a molecule like this compound, AI can be leveraged in several ways:

Retrosynthesis Planning: AI-powered retrosynthesis tools can analyze the structure of a target molecule and propose multiple synthetic pathways. chemcopilot.com These algorithms, trained on vast databases of chemical reactions, can identify novel and more efficient routes that might be overlooked by human chemists. chemcopilot.comchemistryviews.org

Reaction Prediction and Optimization: Machine learning models can predict the outcome and yield of unknown reactions with increasing accuracy. acs.orgnih.gov This predictive power can guide the experimental work for synthesizing derivatives of this compound, saving time and resources by focusing on the most promising reaction conditions.

Automated Synthesis: The integration of AI with robotic platforms allows for the automated execution of chemical syntheses. chemcopilot.com This synergy can be used to rapidly screen different reaction conditions or to synthesize a library of derivatives based on the this compound scaffold for further study.

Potential for Derivatization Towards Chemically Diverse Scaffolds with Unique Structural Features

The structure of this compound serves as a versatile starting point for the synthesis of a wide array of new molecules. The presence of the reactive bromine atom is key to its potential for derivatization. nih.gov

Future research can explore several derivatization strategies:

α-Functionalization: The bromine atom can be displaced by a variety of heteroatom nucleophiles (e.g., nitrogen, oxygen, sulfur) to introduce new functional groups at the α-position. nih.gov For example, α-amination would lead to α-amino amides, which are important substructures in peptides and biologically active molecules. nih.gov

Cyclization Reactions: As mentioned, intramolecular radical reactions could be designed to form cyclic structures, such as β- or γ-lactams, which are core components of many pharmaceuticals. nih.gov

Multi-component Reactions: The reactivity of the α-haloamide can be harnessed in multi-component reactions, where three or more reactants combine in a single step to form a complex product. This approach allows for the rapid construction of molecular complexity from simple building blocks.

The combination of the cyclopentylamide moiety with the reactive α-bromo group provides a unique scaffold that can be elaborated into a multitude of new chemical entities with potentially novel properties and applications.

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-bromo-N-cyclopentylbutanamide?

The synthesis typically involves bromination of N-cyclopentylbutanamide using bromine (Br₂) or N-bromosuccinimide (NBS) as brominating agents. Reactions are conducted in inert solvents like dichloromethane or chloroform under controlled temperatures (0–25°C) to ensure selectivity at the α-position. For reproducibility, maintain anhydrous conditions and monitor reaction progress via TLC or GC-MS .

Q. How can spectroscopic methods confirm the structure of this compound?

Characterization relies on ¹H/¹³C NMR to identify key signals: the cyclopentyl NH proton (δ 6.5–7.0 ppm), brominated α-carbon (δ 40–45 ppm), and cyclopentyl carbons (δ 25–35 ppm). Mass spectrometry (HRMS) should show a molecular ion peak matching the molecular formula (C₉H₁₆BrNO). IR spectroscopy confirms the amide C=O stretch (~1650 cm⁻¹) .

Q. What solvents and reagents are compatible with this compound in downstream reactions?

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions. Avoid strong bases (e.g., LiAlH₄) unless reducing the amide to an amine is intended. For oxidation, KMnO₄ in acidic conditions converts the brominated carbon to a ketone .

Advanced Research Questions

Q. How can contradictory bromination regioselectivity be resolved when using Br₂ vs. NBS?

Br₂ may lead to over-bromination or side reactions due to its higher reactivity, whereas NBS offers better control under radical-initiated conditions. To resolve contradictions, perform kinetic vs. thermodynamic control experiments : vary temperature (e.g., 0°C vs. reflux) and monitor intermediates via LC-MS. Computational modeling (DFT) of transition states can further clarify regioselectivity .

Q. What methodologies optimize yield in large-scale synthesis?

Scale-up requires transitioning from batch to continuous flow reactors , which improve heat dissipation and reduce side reactions. Optimize reagent stoichiometry (1.1–1.3 eq Br₂/NBS) and use industrial-grade solvents (≥99.5% purity) to minimize impurities. Post-reaction purification via column chromatography or recrystallization in hexane/ethyl acetate mixtures enhances yield .

Q. How does the cyclopentyl group influence reactivity compared to aryl substituents (e.g., 4-chlorophenyl)?

The cyclopentyl group’s electron-donating nature increases amide nucleophilicity at the α-carbon, enhancing substitution rates. In contrast, aryl groups (e.g., 4-chlorophenyl) introduce steric hindrance and electronic withdrawal, reducing reactivity. Compare kinetic data (e.g., SN2 rates in DMSO) to validate these effects .

Q. What advanced analytical techniques resolve degradation products under acidic/basic conditions?

Use HPLC coupled with high-resolution mass spectrometry (HRMS) to identify hydrolysis byproducts (e.g., cyclopentylamine or bromobutyric acid). Stability studies in pH 1–13 buffers (37°C, 24h) quantify degradation kinetics. X-ray crystallography of degraded crystals can reveal structural changes .

Data Contradiction & Experimental Design

Q. How to address discrepancies in reported biological activity vs. synthetic purity?

Contradictions often arise from impurities (e.g., unreacted starting materials). Use HPLC-DAD to quantify purity (>98% for bioassays). If activity persists despite high purity, evaluate stereochemical effects (e.g., chiral HPLC for enantiomer separation) or collaborate on molecular docking studies to assess target binding .

Q. What statistical approaches validate reproducibility in multi-lab studies?

Apply interlaboratory reproducibility tests (e.g., ISO 5725) with standardized protocols. Use ANOVA to compare yields/purity across labs. For outlier detection, Grubbs’ test identifies deviations in datasets (e.g., melting points or NMR shifts) .

Methodological Best Practices

Q. How to design a kinetic study for bromination reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.